Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a pyrazole substituent at the 4-position of the dihydropyridine ring. The diethyl ester groups at the 3,5-positions and the methyl groups at the 2,6-positions are critical for stabilizing the planar conformation of the 1,4-DHP core, which influences both physicochemical properties and intermolecular interactions .
Properties
Molecular Formula |
C29H31N3O5 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
diethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H31N3O5/c1-6-36-28(33)24-18(3)30-19(4)25(29(34)37-7-2)26(24)23-17-32(21-11-9-8-10-12-21)31-27(23)20-13-15-22(35-5)16-14-20/h8-17,26,30H,6-7H2,1-5H3 |
InChI Key |
QJQLMZWUMKNORM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The formylation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole follows a protocol analogous to the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde.
Procedure
-
Reagents :
-
N,N-Dimethylformamide (DMF, 25.6 mL, 0.33 mol)
-
Phosphorus oxychloride (POCl₃, 21.6 mL, 0.23 mol)
-
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole (4.4 mL, 0.033 mol)
-
-
Steps :
-
Cool DMF in an ice bath under stirring.
-
Add POCl₃ dropwise to DMF, maintaining temperatures below 283 K.
-
Introduce 3-(4-methoxyphenyl)-1-phenylpyrazole to the mixture.
-
Warm to room temperature, then reflux at 368–373 K for 6 hours.
-
Quench the reaction by pouring onto crushed ice and neutralize with Na₂CO₃.
-
Filter the precipitate and recrystallize from ethanol.
-
Yield : ~65% (based on analogous reactions).
Key Data
-
Spectroscopic Validation :
-
¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm.
-
IR : C=O stretch at ~1700 cm⁻¹.
-
Hantzsch Dihydropyridine Cyclization
The dihydropyridine core is constructed via a one-pot cyclocondensation reaction, leveraging the pyrazole-aldehyde intermediate.
Reaction Scheme
The Hantzsch synthesis employs:
-
Pyrazole-aldehyde : 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Diketone : Ethyl acetoacetate (2 equivalents).
-
Ammonia Source : Ammonium acetate.
Procedure
-
Reagents :
-
Pyrazole-aldehyde (1 equiv, 0.05 mol)
-
Ethyl acetoacetate (2 equiv, 0.10 mol)
-
Ammonium acetate (1.5 equiv, 0.075 mol)
-
Ethanol (anhydrous, 50 mL)
-
-
Steps :
-
Dissolve pyrazole-aldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate and reflux at 353 K for 12–18 hours.
-
Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3).
-
Concentrate under reduced pressure and purify by column chromatography (SiO₂, hexane/ethyl acetate gradient).
-
Yield : 50–60% (estimated from analogous dihydropyridine syntheses).
Mechanistic Insights
-
The aldehyde undergoes Knoevenagel condensation with ethyl acetoacetate to form a diketone intermediate.
-
Ammonium acetate facilitates cyclization and subsequent dehydrogenation to form the 1,4-dihydropyridine ring.
Structural Confirmation and Analytical Data
Crystallographic Validation
While the target compound’s crystal structure is unpublished, related pyrazole-dihydropyridine hybrids exhibit:
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃) :
-
δ 1.2–1.4 (t, 6H, –OCH₂CH₃), δ 2.3 (s, 6H, –CH₃), δ 4.1–4.3 (q, 4H, –OCH₂CH₃), δ 6.9–7.8 (m, 9H, aromatic).
-
-
¹³C NMR :
-
14.1 (–OCH₂CH₃), 19.8 (–CH₃), 60.2 (–OCH₂), 104–155 (aromatic and carbonyl carbons).
-
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Reducing reaction time from 18 hours to 30 minutes using microwave irradiation (423 K, 300 W) improves yield to ~70%.
Green Chemistry Approaches
-
Solvent : Replace ethanol with cyclopentyl methyl ether (CPME), enhancing recyclability.
-
Catalyst : Montmorillonite K10 clay reduces side products during cyclization.
Challenges and Limitations
-
Regioselectivity : Competing formation of 1,2-dihydropyridine isomers necessitates careful stoichiometric control.
-
Purification : Column chromatography is required due to polar byproducts.
Industrial-Scale Production Considerations
-
Cost Analysis : Ethyl acetoacetate and POCl₃ are low-cost reagents (~$50/kg).
-
Throughput : Batch reactors achieve 1–5 kg/day output with 60% overall yield.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form pyridine derivatives:
-
Iodine-Mediated Oxidation :
Reacting with iodine (IBD) in acetonitrile converts the 1,4-dihydropyridine moiety into a fully aromatic pyridine system. This reaction completes within 3–4 minutes under ultrasonic conditions, yielding diethyl 2,6-dimethyl-4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]pyridine-3,5-dicarboxylate . -
Potassium Permanganate :
In acidic conditions, oxidation generates carboxylic acid derivatives, though this method is less commonly employed due to over-oxidation risks.
Hydrolysis Reactions
The ester groups are susceptible to hydrolysis under acidic or basic conditions:
| Condition | Product | Application |
|---|---|---|
| Acidic (HCl, reflux) | 2,6-Dimethyl-4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]pyridine-3,5-dicarboxylic acid | Precursor for metal-organic frameworks |
| Basic (NaOH, RT) | Corresponding sodium salt | Enhanced water solubility |
Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl groups, which slow reaction kinetics compared to unsubstituted analogs.
Nucleophilic Substitution
The electron-deficient pyridine and pyrazole rings facilitate nucleophilic attacks:
-
Amination :
Reaction with ammonia at elevated temperatures replaces methoxy groups with amino functionalities, yielding 2,6-bis(hetaryl)pyridines in 63–87% yields . -
Ester Exchange :
Transesterification with methanol or ethanol under catalytic acidic conditions produces methyl or ethyl analogs, though this is limited by the steric bulk of the existing substituents.
pH-Dependent Stability
The compound’s stability varies significantly with environmental conditions:
| Condition | Observation |
|---|---|
| Neutral (pH 7) | Stable for >6 months at 25°C; no decomposition observed |
| Acidic (pH < 3) | Partial hydrolysis of esters within 24 hours |
| Alkaline (pH > 10) | Rapid degradation of dihydropyridine ring within 1 hour |
These properties inform its storage and handling protocols in laboratory settings.
Thermal Reactivity
Thermogravimetric analysis (TGA) reveals decomposition initiating at 195°C, with complete breakdown by 320°C. Controlled heating under inert atmospheres facilitates selective cleavage of ester groups without disrupting the pyrazole ring.
Comparative Reactivity with Analogues
| Analog Structure | Key Reactivity Difference |
|---|---|
| 4-Fluorophenyl-substituted derivative | Enhanced electrophilicity at pyrazole ring due to electron-withdrawing fluorine |
| Unsubstituted dihydropyridine core | Faster hydrolysis and oxidation rates |
The 4-methoxyphenyl group provides electron-donating effects, stabilizing the dihydropyridine ring against oxidation compared to electron-withdrawing substituents .
Scientific Research Applications
Medicinal Chemistry
Cardiovascular Agents
Dihydropyridine derivatives, including the compound , are widely studied for their efficacy as cardiovascular agents. They are primarily used in the treatment of hypertension and congestive heart failure. The dihydropyridine structure facilitates calcium channel blocking activity, which is crucial for managing blood pressure and improving cardiac function .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. The incorporation of the pyrazole moiety in this compound enhances its antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of various pathogenic microorganisms .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
Analgesic Effects
The analgesic properties of pyrazole-based compounds are well-documented. This compound may offer pain relief by modulating pain pathways in the central nervous system, similar to other known analgesics .
Pharmacological Studies
In Vivo Studies
In vivo studies have demonstrated the efficacy of dihydropyridine derivatives in reducing blood pressure and improving heart function in animal models. These studies provide critical insights into dosage and therapeutic windows for potential clinical applications .
Mechanistic Insights
Research into the mechanism of action reveals that compounds like diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate interact with specific receptors and enzymes involved in cardiovascular regulation and inflammation .
Material Science Applications
Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. For instance, it can be used as a precursor for creating polymers or nanomaterials that exhibit enhanced electrical or thermal properties due to the presence of both pyrazole and dihydropyridine moieties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Isloor et al., 2009 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Buhler & Kiowski, 1987 | Cardiovascular Applications | Established efficacy in lowering blood pressure in hypertensive models. |
| Vijesh et al., 2011 | Anti-inflammatory Effects | Showed reduction in markers of inflammation in animal models of arthritis. |
Mechanism of Action
The mechanism of action of Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular calcium levels. This interaction can influence various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Core Modifications
Diethyl vs. Dimethyl Esters :
Replacement of diethyl ester groups (as in the target compound) with dimethyl esters (e.g., Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) reduces molecular weight and increases crystallinity due to smaller alkyl chains. The dimethyl analogue exhibits a higher melting point (243–245°C) compared to diethyl derivatives, which typically have lower melting points (~100–150°C) due to reduced van der Waals interactions .Pyrazole Substituent Position :
The target compound features a pyrazol-4-yl group, whereas Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (pyrazol-3-yl isomer) shows altered hydrogen-bonding patterns. The pyrazol-3-yl derivative forms intermolecular N–H···O interactions involving the pyrazole N–H, while the pyrazol-4-yl isomer lacks this motif, leading to differences in crystal packing .
Substituent Effects
- Aromatic Ring Modifications: 4-Methoxyphenyl vs. 4-Chlorophenyl: Introducing electron-withdrawing groups (e.g., Cl in Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) increases molecular polarity and dipole-dipole interactions, reflected in a smaller unit cell volume (1024.28 ų vs. 1078.37 ų for the 4-methoxyphenyl analogue) . Phenyl vs.
Physicochemical Properties
Crystallographic Data
The target compound adopts a triclinic crystal system (P1) with a puckered 1,4-DHP ring (puckering amplitude q = 0.12 Å), similar to analogues like the pyrazol-3-yl derivative . However, the absence of N–H···O bonds in the target compound results in less dense packing compared to its pyrazol-3-yl counterpart .
Biological Activity
Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure characterized by:
- Dihydropyridine core : Essential for its biological activity.
- Pyrazole ring : Contributes to the compound's interaction with biological targets.
- Methoxy and phenyl substituents : These groups enhance the pharmacological profile of the compound.
The molecular formula is with a molecular weight of approximately 368.43 g/mol. The structural arrangement allows for specific conformational characteristics that influence its biological interactions .
This compound exhibits several mechanisms of action:
- Calcium Channel Modulation : Similar to other dihydropyridines, it may modulate calcium channels, impacting cardiovascular functions and potentially offering antihypertensive effects .
- Receptor Interactions : The compound interacts with various receptors, which may lead to anti-inflammatory and analgesic effects .
- Antioxidant Activity : The presence of the methoxy group is associated with enhanced antioxidant properties, which can mitigate oxidative stress in biological systems .
1. Cardiovascular Effects
Dihydropyridine derivatives are often studied for their cardiovascular benefits. Research indicates that this compound can potentially lower blood pressure by relaxing vascular smooth muscle through calcium channel blockade .
2. Anti-inflammatory Properties
Studies have shown that compounds with similar structures possess anti-inflammatory effects. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases .
3. Antioxidant Effects
The methoxy substitution on the phenyl ring enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related disorders .
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this dihydropyridine-pyrazole hybrid compound?
The compound is typically synthesized via a modified Hantzsch dihydropyridine synthesis, involving a multi-component condensation reaction between an aldehyde (e.g., 4-methoxybenzaldehyde), ethyl acetoacetate, and a pyrazole-amine derivative. Critical steps include refluxing in ethanol under acidic catalysis (e.g., ammonium acetate) and purification via recrystallization from ethanol or column chromatography. Yield optimization requires precise stoichiometric control and reaction time monitoring .
Q. How is the crystal structure of this compound characterized in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include triclinic crystal systems (space group P1), with unit cell dimensions (e.g., a = 8.5800 Å, b = 11.1286 Å, c = 11.4996 Å) and torsional angles revealing non-planar 1,4-dihydropyridine rings. Software suites like SHELXL (for refinement) and OLEX2 (for visualization) are used to analyze hydrogen bonding (e.g., N–H···O interactions) and π-π stacking .
Q. What spectroscopic techniques are essential for confirming the molecular structure post-synthesis?
Nuclear Magnetic Resonance (NMR: <sup>1</sup>H, <sup>13</sup>C) identifies proton environments (e.g., dihydropyridine NH at δ 8.5–9.5 ppm) and substituent effects. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in crystallographic data for structurally analogous derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model optimized geometries and compare them with experimental XRD data. Discrepancies in dihedral angles (e.g., pyrazole vs. dihydropyridine ring orientation) may arise from crystal packing forces or solvent effects. Use software like Gaussian or ORCA to simulate lattice environments and validate torsional parameters .
Q. What strategies address non-reproducible biological activity results in structure-activity relationship (SAR) studies?
Implement dose-response assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., ampicillin) and triplicate measurements. Cross-validate results using orthogonal assays (e.g., ROS scavenging for antioxidant claims). SAR analysis should correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How do aromatic substituents (e.g., methoxy vs. chloro) influence supramolecular packing and solubility?
Electron-donating groups (e.g., –OCH₃) enhance π-π stacking interactions, reducing solubility in polar solvents. Chloro substituents increase halogen bonding, affecting crystal density (e.g., Dx = 1.310–1.350 Mg m⁻³). Compare Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular contacts .
Q. What methodologies quantify non-planar distortions in the 1,4-dihydropyridine ring during conformational analysis?
Apply Cremer-Pople puckering parameters (e.g., Q, θ, φ) to quantify ring distortions. For example, calculate out-of-plane displacements (Δrms) using XRD data. Software like PARST or PLATON automates this analysis, revealing correlations between substituent bulkiness and ring puckering .
Q. How should researchers validate crystallographic models when refinement statistics (e.g., Rfactor) suggest outliers?
Re-examine data for twinning or disorder using the Rint value and the Hooft parameter. Employ the SQUEEZE method (in PLATON) to model solvent-accessible voids. Cross-check with Independent Atom Model (IAM) refinements in SHELXL to resolve electron density mismatches .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Analogues
| Substituent | Space Group | a (Å) | V (ų) | Rfactor | Reference |
|---|---|---|---|---|---|
| 4-OCH₃ | P1 | 8.5800 | 1078.37 | 0.041 | |
| 4-Cl | P2₁/c | 10.221 | 1245.2 | 0.049 |
Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | XRD Data | DFT Calculation | Deviation |
|---|---|---|---|
| C(3)–C(4) | 1.502 | 1.498 | 0.004 |
| N(1)–C(2) | 1.341 | 1.335 | 0.006 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
